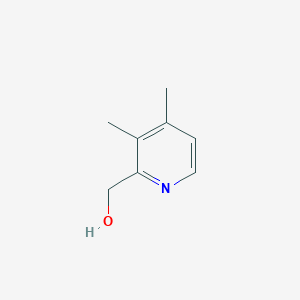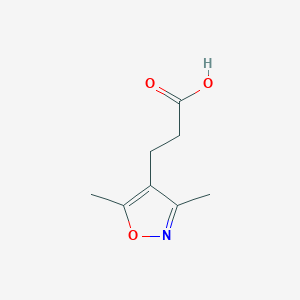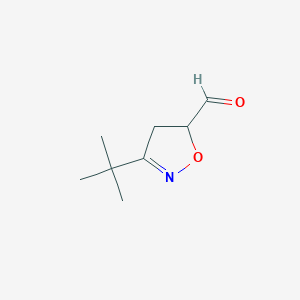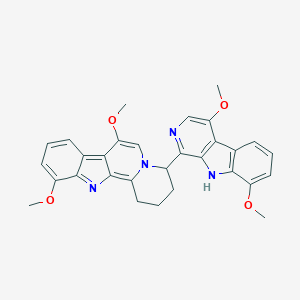
(3,4-Dimethylpyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylpyridin-2-yl)methanol, also known as DMPM, is an organic compound with the molecular formula C8H11NO. It belongs to the family of pyridine derivatives and is widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of (3,4-Dimethylpyridin-2-yl)methanol is not fully understood. However, it is believed that (3,4-Dimethylpyridin-2-yl)methanol acts as a chelating agent and forms stable complexes with metal ions. These metal complexes can then interact with biological molecules such as enzymes and proteins, leading to changes in their activity.
Biochemical and Physiological Effects
(3,4-Dimethylpyridin-2-yl)methanol and its metal complexes have been shown to have various biochemical and physiological effects. For example, copper-(3,4-Dimethylpyridin-2-yl)methanol complexes have been shown to have antimicrobial activity against various bacterial strains. Nickel-(3,4-Dimethylpyridin-2-yl)methanol complexes have been studied for their potential use as anticancer agents. Zinc-(3,4-Dimethylpyridin-2-yl)methanol complexes have been shown to have antioxidant activity.
実験室実験の利点と制限
(3,4-Dimethylpyridin-2-yl)methanol and its metal complexes have several advantages for lab experiments. They are stable, easy to synthesize, and can be easily characterized using various spectroscopic techniques. However, one limitation is that the metal complexes can be sensitive to air and moisture, which can affect their stability and activity.
将来の方向性
There are several future directions for the study of (3,4-Dimethylpyridin-2-yl)methanol and its metal complexes. One area of research is the development of new metal complexes with improved catalytic, magnetic, and biological properties. Another area of research is the study of the interaction between metal complexes and biological molecules, which can lead to the development of new drugs and therapies. Additionally, the use of (3,4-Dimethylpyridin-2-yl)methanol and its metal complexes in environmental remediation and energy storage is an area of growing interest.
Conclusion
In conclusion, (3,4-Dimethylpyridin-2-yl)methanol is an important organic compound with unique properties that make it useful in scientific research. Its ability to form stable complexes with metal ions has led to its extensive study for its catalytic, magnetic, and biological properties. Further research in this area can lead to the development of new drugs, therapies, and technologies.
合成法
The synthesis of (3,4-Dimethylpyridin-2-yl)methanol involves the reaction of 3,4-dimethylpyridine with formaldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the product can be improved by recrystallization.
科学的研究の応用
(3,4-Dimethylpyridin-2-yl)methanol is widely used in scientific research due to its unique properties. It is an excellent ligand for metal ions and can form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been extensively studied for their catalytic, magnetic, and biological properties.
特性
CAS番号 |
121638-25-3 |
|---|---|
製品名 |
(3,4-Dimethylpyridin-2-yl)methanol |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
(3,4-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-10)7(6)2/h3-4,10H,5H2,1-2H3 |
InChIキー |
NDTDGLBHBYOEJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)CO)C |
正規SMILES |
CC1=C(C(=NC=C1)CO)C |
同義語 |
2-Pyridinemethanol,3,4-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)

